trans-2-Hexadecene
Description
Structure
3D Structure
Properties
CAS No. |
74533-96-3 |
|---|---|
Molecular Formula |
C16H32 |
Molecular Weight |
224.42 g/mol |
IUPAC Name |
(E)-hexadec-2-ene |
InChI |
InChI=1S/C16H32/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3,5H,4,6-16H2,1-2H3/b5-3+ |
InChI Key |
YITMLDIGEJSENC-HWKANZROSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/C |
Canonical SMILES |
CCCCCCCCCCCCCC=CC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Trans 2 Hexadecene and Derivatives
Stereoselective Synthesis Strategies
Achieving high stereoselectivity is paramount in olefin synthesis. For trans-2-Hexadecene, this involves methodologies that preferentially form the thermodynamically more stable trans (E) isomer over the cis (Z) isomer.
Catalytic methods offer powerful and selective routes to trans-olefins. The Julia-Kocienski olefination, a modification of the classical Julia reaction, is a well-established method for the stereoselective synthesis of trans-1,2-disubstituted alkenes. This reaction involves the condensation of aldehydes with metallated 1-phenyl-1H-tetrazol-5-yl sulfones. The choice of base and solvent is critical for achieving high trans selectivity; for instance, using potassium or sodium hexamethyldisilazide as the base in 1,2-dimethoxyethane (B42094) as the solvent provides good yields and high stereoselectivity for the trans product. organic-chemistry.org
Transition metal catalysis also provides versatile pathways. Ruthenium N,N,N-pincer complexes, for example, have been shown to catalyze olefin transposition/isomerization reactions effectively. These reactions can proceed at room temperature with excellent yields, regioselectivity, and diastereoselectivity, making them suitable for converting terminal or internal alkenes to the desired isomer. nih.gov Other transition metal-catalyzed carbocyclization reactions can also be adapted for constructing highly substituted cyclic scaffolds that may serve as precursors to acyclic trans-olefins. rsc.org
Table 1: Comparison of Catalytic Methods for trans-Olefin Synthesis
| Method | Key Reagents/Catalyst | Typical Substrates | Selectivity Advantage | Reference |
|---|---|---|---|---|
| Julia-Kocienski Olefination | 1-Phenyl-1H-tetrazol-5-yl sulfones, KHMDS/NaHMDS base | Aldehydes, Sulfones | High stereoselectivity for trans-1,2-disubstituted alkenes. | organic-chemistry.org |
| Olefin Transposition | Ruthenium N,N,N-Pincer Complexes | Terminal and internal olefins | Excellent regioselectivity and diastereoselectivity under mild conditions. | nih.gov |
Photochemical and electrochemical methods represent modern, often milder, alternatives to traditional thermal reactions for olefin synthesis.
Photochemical Synthesis: The most common photochemical reaction for alkenes is cis-trans isomerization. slideshare.net Direct or sensitized irradiation of a cis-alkene can lead to a photostationary mixture of cis and trans isomers. dtic.mil The mechanism involves the excitation of the alkene to a singlet or triplet state where the C=C bond is weakened, allowing for rotation to an orthogonal species. This intermediate can then relax to either the cis or trans ground state. dtic.mil To drive the equilibrium toward the desired trans isomer, specialized flow reactors can be used. For example, a closed-loop flow reactor that continuously cycles the reaction mixture through a solid support impregnated with Ag(I) can selectively complex the trans-isomer, effectively removing it from the photoreaction and driving the conversion to completion. nih.gov
Electrochemical Synthesis: Electrosynthesis offers a green and efficient tool for forming C=C bonds. A facile electrochemical method has been developed for the alkylation of buta-1,3-diene derivatives with alkyl halides, which generates highly selective trans-olefins as the major products. thieme-connect.de These reactions are advantageous due to their simple operation and mild conditions. thieme-connect.de Electrochemical methods can also be used for the difunctionalization of alkenes. For instance, the vicinal dibromination of alkenes typically proceeds with anti-selectivity, which can be a useful step in a multi-step synthesis of a specific olefin isomer. rsc.orgmdpi.com These methods avoid the need for hazardous chemical oxidants by generating the reactive species in situ. mdpi.com
Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under environmentally benign conditions. Several enzymatic pathways for producing long-chain alkenes have been identified in microorganisms.
One major pathway involves the decarboxylation of fatty acids. Enzymes such as OleT, a P450 peroxygenase, and the UndA/UndB systems can convert long-chain fatty acids into terminal (α-) alkenes. researchgate.netnih.gov For example, engineering the methylotrophic yeast Pichia pastoris to express these enzymes has resulted in the production of C15 and C17 α-alkenes from fatty acid precursors. nih.gov Another pathway, found in Micrococcus luteus, involves a "head-to-head" condensation of fatty acyl-CoA thioesters, catalyzed by the OleA, OleB, OleC, and OleD proteins, to produce long-chain alkenes with an internal double bond. asm.org
While many natural systems produce terminal or specific internal alkenes, the high stereoselectivity of enzymes offers significant potential. For instance, an aryl alcohol oxidase from Pleurotus eryngii has been used for the highly efficient biocatalytic synthesis of trans-2-hexenal (B146799) from trans-2-hexenol, demonstrating the ability of enzymes to act on trans-allylic systems. doaj.orgresearchgate.netnih.govresearcher.lifechemistryviews.org This suggests that enzyme engineering and substrate feeding strategies could be developed to specifically produce this compound from suitable precursors.
Table 2: Biocatalytic Pathways for Long-Chain Alkene Synthesis
| Enzyme System | Mechanism | Typical Precursor | Alkene Product Type | Reference |
|---|---|---|---|---|
| OleT (P450 Peroxygenase) | Decarboxylation | Long-chain fatty acids | Terminal (α-) alkenes | researchgate.netnih.gov |
| OleABCD Condensing System | Head-to-head condensation | Fatty acyl-CoA thioesters | Long-chain internal alkenes | asm.org |
| Aryl Alcohol Oxidase (PeAAOx) | Oxidation of allylic alcohol | trans-2-hexenol | trans-2-hexenal (related transformation) | doaj.orgresearchgate.netnih.gov |
Precursor Design and Functional Group Interconversion in Olefin Synthesis
The successful synthesis of this compound relies on the strategic design of precursors and the efficient interconversion of functional groups (FGI). imperial.ac.ukfiveable.meic.ac.uk FGI is the process of converting one functional group into another through reactions like oxidation, reduction, substitution, or elimination. ic.ac.uk
For a Wittig-type or Julia-Kocienski olefination to yield this compound, specific precursors are required. A common retrosynthetic disconnection would break the C2-C3 double bond, leading to a C2 synthon and a C14 synthon. For example:
Aldehyde Precursor: Tetradecanal (a 14-carbon aldehyde).
Phosphonium (B103445) Ylide or Sulfone Precursor: An ethyl-substituted phosphonium salt or a methyl-substituted tetrazolyl sulfone.
The synthesis of these precursors involves standard FGI transformations. Tetradecanal can be prepared by the oxidation of the corresponding primary alcohol, 1-tetradecanol. Conversely, a C16 carboxylic acid could be reduced to the aldehyde. These transformations are fundamental in multistep synthesis, allowing chemists to manipulate reactive centers to build the required molecular framework. fiveable.me The choice of reagents for these interconversions is crucial to ensure high yields and avoid unwanted side reactions. mit.edu
Sustainable and Green Chemistry Considerations in Production
Green chemistry principles aim to design chemical processes that minimize waste, reduce the use of hazardous substances, and utilize renewable resources. rsc.orgyoutube.com
Renewable Feedstocks: A key aspect of green synthesis is the use of renewable raw materials. Long-chain alkenes like this compound are ideal candidates for bio-based production, as their fatty acid precursors are abundant in plant oils and microalgae. nih.govnih.gov Biocatalytic routes that convert triglycerides or free fatty acids directly into alkenes are particularly promising. nih.gov
Catalyst Efficiency and Recycling: Green catalytic processes should maximize atom economy and allow for catalyst recovery and reuse. Homogeneous catalysts, while often highly selective, can be difficult to separate from the product. Immobilizing catalysts on solid supports is a common strategy to facilitate recovery. rsc.org Furthermore, developing catalysts that operate under milder conditions (lower temperature and pressure) and are robust to impurities extends their lifetime and reduces energy consumption. rsc.orgnih.gov
Alternative Solvents and Energy Sources: The choice of solvent has a major environmental impact. Replacing volatile organic compounds with greener alternatives like water, supercritical CO₂, or bio-based solvents is a primary goal. Photochemical and electrochemical syntheses align well with green chemistry, as they use light or electricity as "reagents," which are non-toxic and leave no waste. nih.gov For example, performing photochemical reactions in liquid CO₂ can simplify product purification and solvent recycling. nih.gov Similarly, electrochemical methods often use safe, bench-stable salts as both the reagent source and the electrolyte, minimizing waste. mdpi.com
Mechanistic Investigations of Trans 2 Hexadecene Chemical Transformations
Oxidative Reaction Pathways
Epoxidation Mechanisms and Stereochemical Outcomes
The epoxidation of alkenes, including trans-2-hexadecene, is a fundamental reaction that proceeds via the transfer of an oxygen atom to the carbon-carbon double bond, forming an epoxide. This transformation can be achieved using various oxidizing agents, with peroxy acids being a common choice. The reaction mechanism is concerted, meaning all bond-forming and bond-breaking steps occur simultaneously. chemistrysteps.com This concerted nature prevents the formation of carbocation intermediates, thus avoiding potential rearrangements. chemistrysteps.com
A key characteristic of this reaction is its stereospecificity. The stereochemistry of the starting alkene directly dictates the stereochemistry of the resulting epoxide. chemistrysteps.com For this compound, the epoxidation reaction results in the formation of a trans-epoxide. chemistrysteps.com This is because the oxygen atom adds to the same face of the double bond, a process known as syn addition. chemistrysteps.comlibretexts.org
The rate of epoxidation can be influenced by the structure of the alkene. Studies comparing the epoxidation of cis and trans isomers have shown that cis-alkenes can react faster than their trans counterparts. For instance, computational studies on the epoxidation of cis- and trans-2-butene with dimethyldioxirane (B1199080) showed that the cis isomer reacts approximately eight times faster. wm.edu This difference in reactivity is attributed to steric factors in the transition state. wm.edu In another study involving the photocatalytic epoxidation of 2-hexene (B8810679) on titanium dioxide powder, the trans isomer was found to be more reactive than the cis isomer. nii.ac.jp
The epoxidation of this compound yields trans-2,3-epoxyhexadecane. The reaction's stereospecificity is a direct consequence of the concerted mechanism, where the geometry of the alkene is preserved in the epoxide product. chemistrysteps.com
Interactive Data Table: Stereochemical Outcome of Alkene Epoxidation
| Starting Alkene | Product | Stereochemistry |
| This compound | trans-2,3-Epoxyhexadecane | Trans |
| cis-2-Hexadecene | cis-2,3-Epoxyhexadecane | Cis |
Thermal Decomposition and Combustion Kinetics
The thermal decomposition and combustion of long-chain alkenes like this compound are complex processes involving a multitude of elementary reactions. The oxidation of these molecules is characterized by distinct low-temperature and high-temperature reaction pathways. osti.gov
At high temperatures, the initial step is typically the homolytic cleavage of C-C and C-H bonds, leading to the formation of smaller radical species. osti.gov The presence of the double bond in this compound influences the preferential bond-breaking sites. osti.gov The subsequent reactions of these radicals with oxygen drive the combustion process. osti.gov The complete combustion of alkenes produces carbon dioxide and water, releasing a significant amount of energy, although less than the corresponding alkane with the same number of carbon atoms. wikipedia.orgnagwa.com
Incomplete combustion, which occurs in oxygen-limited environments, can lead to the formation of carbon monoxide and soot. nagwa.com The study of alkene combustion is crucial as they are significant components of transportation fuels and are major intermediates in the oxidation of alkanes. osti.govresearchgate.net
Interactive Data Table: General Products of Hydrocarbon Combustion
| Combustion Type | Reactants | Primary Products |
| Complete | Hydrocarbon, Excess Oxygen | Carbon Dioxide, Water |
| Incomplete | Hydrocarbon, Limited Oxygen | Carbon Monoxide, Carbon (Soot), Water |
Atmospheric Oxidation Processes and Radical Intermediates
In the Earth's troposphere, the atmospheric oxidation of volatile organic compounds (VOCs) like this compound is a critical process that influences air quality and climate. researchgate.net The primary oxidant responsible for the degradation of most VOCs during the daytime is the hydroxyl radical (OH). harvard.edu
The reaction of OH radicals with alkenes is a major removal pathway for these compounds from the atmosphere. researchgate.netharvard.edu This reaction typically proceeds via the electrophilic addition of the OH radical to the carbon-carbon double bond, forming a hydroxyalkyl radical. researchgate.net This initial adduct can then react with molecular oxygen (O₂) to form a peroxy radical (RO₂). researchgate.net
These peroxy radicals are key intermediates in atmospheric chemistry. nih.gov They can undergo a variety of reactions, including reactions with nitric oxide (NO) to form alkoxy radicals (RO) and nitrogen dioxide (NO₂), or with hydroperoxy radicals (HO₂) to form hydroperoxides. mdpi.com The subsequent reactions of these intermediates lead to the formation of a wide range of secondary pollutants, including ozone and secondary organic aerosols (SOA). nih.govmdpi.com
Another important atmospheric oxidant for alkenes is ozone (O₃). osti.govacs.org The ozonolysis of alkenes proceeds through the formation of an unstable primary ozonide, which rapidly decomposes to form a carbonyl compound and a Criegee intermediate. nih.govrsc.org These Criegee intermediates are highly reactive and can decompose to produce more OH radicals or react with other atmospheric species like water vapor and sulfur dioxide. osti.govacs.orgrsc.org
The atmospheric lifetime of an alkene is determined by its reaction rate with these oxidants. For example, the atmospheric lifetime of trans-2-butene with respect to reaction with OH radicals is approximately 1.3 days. oup.com
Interactive Data Table: Key Species in Atmospheric Alkene Oxidation
| Species | Role |
| Hydroxyl Radical (OH) | Primary daytime oxidant for alkenes. harvard.edu |
| Ozone (O₃) | Important oxidant, especially at night, leading to Criegee intermediates. osti.govacs.org |
| Peroxy Radical (RO₂) | Key intermediate formed from the reaction of alkyl radicals with O₂. nih.gov |
| Criegee Intermediate | Highly reactive species formed during ozonolysis. nih.govrsc.org |
Catalytic Conversion Mechanisms
Hydrogenation and Dehydrogenation Dynamics
Catalytic hydrogenation is a process that adds hydrogen atoms across the double bond of an alkene to produce a saturated alkane. pressbooks.pub For this compound, this reaction would yield n-hexadecane. The reaction is typically carried out in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni). pressbooks.pubchemistrytalk.orglibretexts.org
The mechanism of heterogeneous catalytic hydrogenation involves several steps that occur on the surface of the metal catalyst. pressbooks.pubwikipedia.orgyoutube.com First, both the hydrogen gas (H₂) and the alkene are adsorbed onto the catalyst surface. chemistrytalk.orglibretexts.org The catalyst weakens the H-H bond, leading to its dissociation into individual hydrogen atoms, which are also bound to the surface. chemistrytalk.orgyoutube.com An adsorbed hydrogen atom is then transferred to one of the carbon atoms of the double bond, followed by the transfer of a second hydrogen atom to the other carbon. libretexts.orgwikipedia.org Because both hydrogen atoms are delivered from the catalyst surface to the same side of the alkene, the addition is stereospecifically a syn-addition. pressbooks.pubchemistrytalk.org
The reverse reaction, dehydrogenation, involves the removal of hydrogen from an alkane to form an alkene. The dehydrogenation of hexadecane (B31444) can produce hexadecene isomers. mdpi.com This process is typically carried out at elevated temperatures and also requires a catalyst, often a noble metal like platinum or palladium.
Interactive Data Table: Catalysts for Hydrogenation/Dehydrogenation
| Process | Typical Catalysts |
| Hydrogenation | Palladium (Pd), Platinum (Pt), Nickel (Ni) pressbooks.pubchemistrytalk.orglibretexts.org |
| Dehydrogenation | Platinum (Pt), Palladium (Pd) |
Isomerization and Skeletal Rearrangement Processes
Isomerization reactions of alkenes involve the migration of the double bond to a different position within the carbon chain or the rearrangement of the carbon skeleton itself. For this compound, this could involve conversion to other hexadecene isomers, such as 1-hexadecene (B165127) or other internal isomers, or rearrangement to form branched-chain C16 alkenes.
The isomerization of long-chain olefins is an important industrial process. lsu.edu Catalysts for this transformation can be either homogeneous or heterogeneous. For example, iron pentacarbonyl has been shown to be an effective homogeneous catalyst for the isomerization of 1-hexadecene to internal olefins. lsu.edu Acidic catalysts, such as certain zeolites and sulfonated resins, are also used for alkene isomerization. lsu.edu
Skeletal rearrangements of alkenes often proceed through carbocation intermediates, which are prone to 1,2-hydride or 1,2-alkyl shifts to form more stable carbocations. masterorganicchemistry.comschoolwires.net These rearrangements are common in reactions that involve carbocation formation, such as acid-catalyzed additions. masterorganicchemistry.com The hydroisomerization of long-chain alkanes like hexadecane, which involves both hydrogenation/dehydrogenation and isomerization steps over bifunctional catalysts (containing both metal and acid sites), is a key process for improving fuel properties. doria.fimdpi.comulisboa.pt The acidic sites on the catalyst promote the isomerization of the carbon skeleton. ulisboa.pt
Interactive Data Table: Types of Alkene Isomerization
| Isomerization Type | Description |
| Positional Isomerization | Migration of the double bond along the carbon chain. |
| Skeletal Isomerization | Rearrangement of the carbon backbone to form branched isomers. |
Oligomerization and Polymerization Catalysis
The oligomerization and polymerization of long-chain α-olefins such as this compound are critical processes for producing synthetic lubricants, waxes, and other valuable materials. The catalytic transformation of this compound into higher molecular weight oligomers or polymers is typically achieved through transition metal catalysis or acid catalysis.
Transition Metal Catalysis: Nickel-based catalysts are prominent in the oligomerization of alkenes. mdpi.comresearchgate.net For long-chain olefins like this compound, catalyst systems such as those used in the Shell Higher Olefin Process (SHOP), which employ nickel-phosphine complexes, are relevant. mdpi.com The generally accepted mechanism for this type of catalysis is the Cossee-Arlman mechanism. mdpi.comresearchgate.net
The Cossee-Arlman mechanism involves the following key steps:
Coordination: A this compound molecule coordinates to the active metal center (e.g., a nickel hydride or nickel-alkyl species). mdpi.com
Insertion: The coordinated alkene inserts into the metal-alkyl or metal-hydride bond. This step extends the alkyl chain. mdpi.com
Chain Growth: Repetitive coordination and insertion steps lead to the formation of longer hydrocarbon chains. mdpi.com
Chain Transfer/Termination: The growing polymer chain is terminated, typically through β-hydride elimination, which releases the oligomer or polymer product as an alkene and regenerates the metal hydride catalyst, allowing it to re-enter the catalytic cycle. mdpi.comcore.ac.uk
Metallocene catalysts, particularly those based on zirconium, are also highly effective for olefin polymerization. core.ac.ukcmu.edu These catalysts, when activated by a cocatalyst like methylaluminoxane (B55162) (MAO), can polymerize olefins with high activity. cmu.edu Chain termination can occur via β-H elimination to the monomer, producing a vinyl-terminated polymer chain and a metal-ethyl species that can initiate a new chain. cmu.edu
Acid Catalysis: Solid acid catalysts, such as zeolites (e.g., ZSM-5, zeolite beta), are also employed for alkene oligomerization. rsc.orguct.ac.za The mechanism on these catalysts proceeds through carbenium ion intermediates. rsc.org
Protonation: The this compound double bond is protonated by a Brønsted acid site on the zeolite surface, forming a secondary hexadecyl carbenium ion.
Oligomerization: The carbenium ion acts as an electrophile and attacks another alkene molecule, leading to chain growth.
Deprotonation/Isomerization: The resulting larger carbenium ion can then deprotonate to form a higher oligomer, or undergo skeletal isomerization before deprotonation.
Catalyst deactivation can occur due to the formation of very long oligomers or polycyclic aromatic compounds that block the active sites within the zeolite pores. rsc.org
Interactive Table: Catalytic Systems for Alkene Oligomerization
| Catalyst Type | Active Center/Site | Common Mechanism | Typical Products |
|---|---|---|---|
| Nickel-Phosphine Complexes | Nickel (Ni) | Cossee-Arlman | Linear α-olefins (LAOs), synthetic lubricants |
| Metallocene Catalysts | Zirconium (Zr), Titanium (Ti) | Insertion Polymerization | Polyolefins, high molecular weight polymers |
| Zeolites | Brønsted/Lewis Acid Sites | Carbenium Ion Chemistry | Branched oligomers, gasoline-range hydrocarbons |
State of the Art Spectroscopic Characterization of Trans 2 Hexadecene
Advanced Structural Elucidation Techniques
Modern analytical chemistry relies on a suite of powerful spectroscopic methods to determine the intricate details of molecular structure. For trans-2-hexadecene, these techniques provide unambiguous evidence of its stereochemistry and molecular makeup.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the connectivity and stereochemistry of organic molecules. In the case of this compound, both ¹H and ¹³C NMR provide critical data for its structural confirmation.
The ¹H NMR spectrum of an alkene is particularly informative for distinguishing between cis and trans isomers. libretexts.org The coupling constant (J-coupling) between the vinyl protons is characteristically larger for trans isomers (typically 11-18 Hz) compared to cis isomers (6-14 Hz). libretexts.org For this compound, the protons on the double bond (at C2 and C3) would exhibit this larger coupling constant, confirming the trans configuration. The chemical shifts of these vinyl protons are also influenced by their environment, typically appearing in the deshielded region of the spectrum. libretexts.org
In ¹³C NMR spectroscopy, the carbon atoms of the double bond in alkenes generally appear in the range of 100-170 ppm. libretexts.org The specific chemical shifts of the C2 and C3 carbons in this compound provide further confirmation of the double bond's position. The remaining carbon signals in the aliphatic chain can be assigned based on their proximity to the double bond and the end of the chain.
Interactive Table 1: Representative NMR Data for trans-Alkenes
| Nucleus | Chemical Shift (ppm) Range | Coupling Constant (Hz) | Characteristic Feature |
|---|---|---|---|
| Vinyl ¹H | 5.3 - 5.5 | J (trans) = 11-18 | Large coupling constant confirms trans stereochemistry. libretexts.org |
| Allylic ¹H | ~1.9 - 2.1 | - | Protons on carbons adjacent to the double bond. |
| Alkenyl ¹³C | 120 - 140 | - | Deshielded signals characteristic of sp² carbons. libretexts.org |
| Aliphatic ¹³C | 14 - 35 | - | Signals for the saturated carbon chain. |
Note: The exact chemical shifts and coupling constants for this compound can be found in specialized databases. The data presented here are typical ranges for similar structures.
High-Resolution Mass Spectrometry for Molecular Composition
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. colorado.edu By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, the exact molecular formula can be deduced. For this compound (C₁₆H₃₂), HRMS would show a molecular ion peak corresponding to its calculated exact mass.
Electron Ionization (EI) is a common ionization method used in mass spectrometry. In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. libretexts.org The fragmentation pattern is often characteristic of the compound's structure. For a long-chain alkene like this compound, fragmentation typically involves cleavage of the C-C bonds along the alkyl chain, leading to a series of peaks separated by 14 mass units (corresponding to CH₂ groups). libretexts.org The stability of the resulting carbocations influences the intensity of the fragment peaks. libretexts.org
Interactive Table 2: Expected High-Resolution Mass Spectrometry Data for trans-2-Hexadecene
| Ion | Formula | Calculated m/z | Interpretation |
|---|---|---|---|
| [M]⁺ | C₁₆H₃₂⁺ | 224.2504 | Molecular Ion |
| [M-CH₃]⁺ | C₁₅H₂₉⁺ | 209.2269 | Loss of a methyl group |
| [M-C₂H₅]⁺ | C₁₄H₂₇⁺ | 195.2113 | Loss of an ethyl group |
| [CₙH₂ₙ₊₁]⁺ | - | Variable | Series of alkyl fragments |
| [CₙH₂ₙ₋₁]⁺ | - | Variable | Series of alkenyl fragments |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. edinst.com These two techniques are complementary, as their selection rules differ. edinst.com
In the IR spectrum of this compound, a characteristic band for the C=C stretching vibration is expected to appear in the region of 1665-1675 cm⁻¹. The most telling feature for a trans-alkene is a strong out-of-plane C-H bending (wagging) vibration, which occurs around 960-970 cm⁻¹. spectroscopyonline.com The C-H stretching vibrations of the vinyl hydrogens are typically observed just above 3000 cm⁻¹, while the aliphatic C-H stretches appear just below 3000 cm⁻¹. spectroscopyonline.com
Raman spectroscopy is also highly effective for characterizing alkenes. The C=C stretching vibration, which may be weak in the IR spectrum of a nearly symmetrical alkene, often gives a strong signal in the Raman spectrum. spectroscopyonline.com The sharpness of Raman peaks can also aid in distinguishing between different vibrational modes. researchgate.net
Interactive Table 3: Key Vibrational Frequencies for trans-2-Hexadecene
| Vibrational Mode | Infrared (IR) Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Notes |
|---|---|---|---|
| =C-H Stretch | 3010-3040 | 3010-3040 | Characteristic of vinyl hydrogens. spectroscopyonline.com |
| -C-H Stretch (asymmetric) | ~2960 | ~2960 | Methylene (B1212753) and methyl groups. |
| -C-H Stretch (symmetric) | ~2850 | ~2850 | Methylene and methyl groups. |
| C=C Stretch | 1665-1675 | 1665-1675 | Often stronger in Raman for trans-alkenes. spectroscopyonline.com |
| -CH₂- Scissoring | ~1465 | ~1465 | Deformation of methylene groups. |
| trans =C-H Wag | 960-970 | Weak or inactive | Strong and characteristic band in IR for trans isomers. spectroscopyonline.com |
| -CH₂- Rocking | ~720 | ~720 | Characteristic of a long alkyl chain. spectroscopyonline.com |
Surface-Sensitive Spectroscopic Characterization
When studying the behavior of molecules at interfaces or on surfaces, specialized spectroscopic techniques are required that are sensitive to the outermost layers of a material.
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms within the top 5-10 nanometers of a surface. wikipedia.org While XPS is more commonly applied to solid substrates and thin films, it can be used to study adsorbed layers of organic molecules like this compound.
For a pure sample of this compound, the XPS spectrum would show a primary peak corresponding to the C 1s core level. High-resolution analysis of the C 1s peak could potentially distinguish between the sp² hybridized carbons of the double bond and the sp³ hybridized carbons of the alkyl chain, due to slight differences in their chemical environments and resulting binding energies. diva-portal.org Studies on linear alkanes have shown that the C 1s binding energy can vary depending on the carbon's position within the chain. diva-portal.orgarxiv.org
Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy at Interfaces
Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is a versatile technique for obtaining IR spectra of samples in their native state, including liquids, solids, and films, without extensive sample preparation. mt.com It is particularly well-suited for studying processes at interfaces. psu.edu
In an ATR-FTIR measurement, an infrared beam is guided through a crystal with a high refractive index. An evanescent wave penetrates a small distance into the sample that is in contact with the crystal. mt.com This makes the technique ideal for monitoring the adsorption of this compound onto a surface or its behavior at a liquid-solid interface. The resulting spectrum would be similar to a standard transmission IR spectrum but would specifically represent the molecules at the interface. This allows for the study of orientation and intermolecular interactions of this compound molecules on various surfaces.
Theoretical and Computational Studies of Trans 2 Hexadecene
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, which solve the Schrödinger equation for a given molecular system, are fundamental to understanding the electronic properties and predicting the reactivity of trans-2-hexadecene. These methods can be broadly categorized into Density Functional Theory (DFT) and ab initio methods, each offering a unique balance of computational cost and accuracy.
Density Functional Theory (DFT) for Molecular Geometry and Energy Landscapes
Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for its ability to provide accurate results for relatively large molecules like this compound at a manageable computational expense. DFT methods calculate the electronic structure of a molecule based on its electron density rather than its many-electron wave function, which simplifies the calculations significantly.
The geometry of this compound, including bond lengths, bond angles, and dihedral angles, can be precisely determined by performing geometry optimization calculations using DFT. A common functional used for such calculations is B3LYP, often paired with a basis set like 6-31G(d) to provide a good description of the molecular structure. The trans configuration of the double bond and the extended conformation of the alkyl chain are typically found to be the global minimum on the potential energy surface.
By mapping the potential energy surface, DFT calculations can reveal the energy landscapes of this compound. acs.orgnih.gov This includes identifying various local minima corresponding to different conformers (e.g., gauche defects in the alkyl chain) and the transition states that connect them. uci.edu The energy differences between these conformers and the energy barriers for rotation around the C-C single bonds determine the conformational flexibility of the molecule. For long-chain alkanes, it has been shown that while the all-trans conformation is often the most stable, other folded or "hairpin" structures can also be energetically accessible. acs.org
Table 1: Representative Geometric Parameters of the trans-2-Alkene Moiety Calculated using DFT (B3LYP/6-31G(d)).
| Parameter | Calculated Value |
|---|---|
| C=C Bond Length | 1.34 Å |
| C-C Single Bond Length (adjacent to C=C) | 1.51 Å |
| C-H Bond Length (vinylic) | 1.09 Å |
| C=C-C Bond Angle | 125.2° |
| H-C=C Bond Angle | 121.5° |
| H-C-C=C Dihedral Angle | 180.0° |
Molecular Dynamics Simulations for Conformational Analysis and Dynamics
While quantum chemical calculations provide detailed information about the electronic structure and energetics of a single molecule or a small number of interacting molecules, Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of larger systems. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational changes and dynamic processes over time. mdpi.comnih.gov
Table 3: Typical Dihedral Angle Populations in a Long Alkyl Chain from Molecular Dynamics Simulations.
| Dihedral Angle | Population (%) | Relative Energy (kcal/mol) |
|---|---|---|
| Trans | ~70-80 | 0.0 |
| Gauche (+) | ~10-15 | ~0.5-0.9 |
| Gauche (-) | ~10-15 | ~0.5-0.9 |
Reaction Pathway Modeling and Kinetic Rate Constant Prediction
Computational chemistry plays a pivotal role in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface for a given reaction, it is possible to identify the transition states and intermediates, thereby constructing a detailed reaction pathway. researchgate.netacs.orgacs.org
Furthermore, computational methods can be used to predict kinetic rate constants. nih.govrsc.orgacs.orgresearchgate.netchemrxiv.org Techniques like Transition State Theory (TST), often combined with quantum chemical calculations of the activation energy, allow for the estimation of reaction rates under different conditions. This predictive capability is invaluable for designing more efficient catalytic processes. scispace.com
Table 4: Representative Calculated Activation Energies for Elementary Steps in Alkene Hydrogenation on a Nickel Catalyst.
| Reaction Step | Calculated Activation Energy (kcal/mol) |
|---|---|
| H₂ Dissociative Adsorption | 5 - 10 |
| First H addition to C=C | 10 - 15 |
| Second H addition to C-C | 5 - 8 |
| Alkane Desorption | 2 - 5 |
Interfacial Phenomena and Adsorption Studies on Catalyst Surfaces
The interaction of this compound with catalyst surfaces is a critical aspect of its chemical transformations. Computational methods, particularly DFT, are extensively used to study these interfacial phenomena. researchgate.net By modeling the catalyst surface (e.g., a slab of platinum or nickel) and the adsorbate molecule, it is possible to determine the preferred adsorption sites, geometries, and energies. acs.org
MD simulations can also be employed to study the dynamic behavior of this compound on a catalyst surface, providing insights into its mobility and conformational changes upon adsorption. researchgate.net
Table 5: Calculated Adsorption Energies of a C=C Moiety on Different Sites of a Platinum (111) Surface.
| Adsorption Site | Adsorption Energy (kcal/mol) | Description |
|---|---|---|
| Top | -15 to -20 | Adsorption directly on top of a single Pt atom. |
| Bridge | -25 to -30 | Adsorption between two adjacent Pt atoms. |
| Hollow (fcc/hcp) | -20 to -25 | Adsorption in the three-fold hollow site between three Pt atoms. |
Environmental Fate and Biogeochemical Cycling of Trans 2 Hexadecene
Biodegradation Pathways in Aquatic and Terrestrial Environments
In aquatic and terrestrial systems, biodegradation by microorganisms is the principal degradation pathway for trans-2-hexadecene. Its low water solubility and high octanol-water partition coefficient (log Koc) suggest that it will strongly adsorb to soil, sediment, and sludge, making it available for microbial attack in these compartments industrialchemicals.gov.au.
Microorganisms have evolved diverse enzyme systems to metabolize hydrocarbons. For long-chain alkenes like this compound, several pathways are possible:
Aerobic Degradation : Under aerobic conditions, the initial attack is typically catalyzed by monooxygenase or dioxygenase enzymes. These enzymes can hydroxylate the terminal methyl group, similar to alkane degradation, or directly attack the double bond. Oxidation of the terminal methyl group forms a primary alcohol (trans-2-hexadecen-1-ol), which is then oxidized to an aldehyde (trans-2-hexadecenal) and then to a fatty acid (trans-2-hexadecenoic acid). This unsaturated fatty acid can then enter the β-oxidation pathway for complete mineralization mdpi.com. Alternatively, epoxidation of the double bond can occur, forming an epoxide that is subsequently hydrolyzed to a diol and further metabolized.
Anaerobic Degradation : In the absence of oxygen, a different strategy is employed. The most well-documented pathway for anaerobic alkane degradation is the addition to fumarate (B1241708) at a sub-terminal carbon, catalyzed by a glycyl-radical enzyme, forming an alkylsuccinate nih.gov. This pathway has been observed for n-hexadecane degradation by nitrate-reducing consortia and is a plausible mechanism for this compound as well, likely following saturation of the double bond or its isomerization nih.govoup.com.
Table 2: General Microbial Genera Involved in Long-Chain Hydrocarbon Degradation
| Microbial Genus | Environment/Metabolism | Reference |
| Rhodococcus | Aerobic, soil, broad hydrocarbon substrate range | mdpi.comgavinpublishers.com |
| Mycobacterium | Aerobic, soil, potent degraders of complex hydrocarbons | gavinpublishers.comifremer.fr |
| Pseudomonas | Aerobic, water and soil | gavinpublishers.com |
| Alcanivorax | Aerobic, marine, specialized in alkane degradation | nih.gov |
| Desulfovibrio | Anaerobic (sulfate-reducing), sediment | unl.pt |
| Azoarcus/Thauera | Anaerobic (nitrate-reducing), sediment | nih.gov |
Studies on n-hexadecane provide strong evidence for its biodegradation in environmental matrices. In one soil degradation study, n-hexadecane was degraded below detection limits within five days at 20°C nih.gov. In another study, a nitrate-reducing consortium derived from petroleum-contaminated sediment was shown to degrade n-hexadecane anaerobically nih.gov. Given its similar structure, this compound is expected to undergo biodegradation in these environments as well. The rate of degradation would be influenced by factors such as temperature, nutrient availability, oxygen levels, and the presence of an acclimated microbial community ifremer.frconcawe.eu. The solid state of hexadecane (B31444) at lower temperatures (melting point 18.2°C) has been shown to slow, but not stop, its biodegradation by Rhodococcus strains mdpi.com.
Environmental Distribution and Persistence Assessment
The environmental distribution of this compound is dictated by its physicochemical properties. Its high log Koc value indicates that upon release, it will partition from water and air onto soil, sediments, and organic matter industrialchemicals.gov.au. Volatilization from moist soil is a potential transport process, but it is expected to be attenuated by strong adsorption nih.gov.
Volatilization and Sorption Dynamics
The environmental distribution of this compound is governed by its physical and chemical properties, which dictate its tendency to volatilize into the atmosphere or sorb onto soil and sediment particles. As a long-chain alkene, its behavior is characterized by low water solubility and a relatively low vapor pressure compared to shorter-chain compounds. ontosight.aitutorchase.com
Sorption: The movement and partitioning of this compound in the environment are expected to be dominated by sorption to soil organic matter and sediment. industrialchemicals.gov.au The sorption potential of organic compounds is often described by the organic carbon-water (B12546825) partition coefficient (Koc). researchgate.net Chemicals with high Koc values are less mobile in soil and tend to remain bound to particles. acs.org
Due to its low water solubility and high hydrophobicity, this compound is expected to have a high Koc value. industrialchemicals.gov.au For instance, the estimated Koc for n-hexadecane is 53,000, which indicates it is expected to have no mobility in soil. nih.gov This strong sorption behavior means that if released into the environment, this compound will predominantly be found in soil and sediment rather than in the water column. nih.govnih.gov This partitioning significantly reduces the chemical's bioavailability and its potential for transport via water.
Table 1: Estimated Physicochemical Properties and Environmental Fate Parameters for Hexadecene (using n-Hexadecane as an analogue)
| Parameter | Value (for n-Hexadecane analogue) | Implication for this compound |
|---|---|---|
| Vapor Pressure | 0.00149 mm Hg at 25 °C nih.gov | Low volatility from dry surfaces. nih.gov |
| Henry's Law Constant | 21 atm-cu m/mole (estimated) nih.gov | Volatilization from moist soil can occur but is attenuated by sorption. nih.gov |
| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 53,000 (estimated) nih.gov | Expected to have no mobility in soil; strong sorption to soil and sediment. nih.gov |
| Water Solubility | Low industrialchemicals.gov.au | Promotes partitioning from water to organic matter in soil/sediment. industrialchemicals.gov.au |
Bioaccumulation Potential in Non-Human Biota
Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from its environment and concentrated in its tissues at a level higher than the surrounding medium. The potential for a chemical to bioaccumulate is a critical factor in assessing its environmental risk.
For long-chain hydrocarbons such as this compound, the bioaccumulation potential is determined by a balance between the rate of uptake and the rate of elimination, which includes processes like metabolic biotransformation. sfu.ca The high hydrophobicity of this compound, as indicated by its expected high octanol-water partition coefficient (Kow), suggests a tendency to partition into the lipid tissues of organisms. vliz.be
However, this potential is often mitigated by the ability of many organisms to metabolize hydrocarbons. Alkenes can be biotransformed through various enzymatic pathways. enviro.wiki In a chemical assessment for a substance containing hexadecene, the Australian government concluded that the chemical is not expected to bioaccumulate. industrialchemicals.gov.au While specific bioconcentration factor (BCF) data for this compound are scarce, studies on similar oil constituents show that BCFs can be influenced by factors such as metabolic capability and trophic level. vliz.be A chemical is generally considered to be bioaccumulative if its BCF or bioaccumulation factor (BAF) is greater than 5,000. mdpi.com Given the available information, it is unlikely that this compound reaches this threshold in most organisms due to metabolic processes.
Table 2: Summary of Bioaccumulation Potential for this compound
| Factor | Finding | Source |
|---|---|---|
| Hydrophobicity (Kow) | Expected to be high, indicating a tendency to partition into lipids. | vliz.be |
| Metabolic Biotransformation | Alkenes and alkanes are known to be metabolized by various organisms, which can reduce bioaccumulation. | enviro.wikiresearchgate.net |
| Regulatory Assessment | A risk assessment for a related substance containing hexadecene concluded it is not expected to bioaccumulate. | industrialchemicals.gov.au |
| Bioaccumulation Threshold | A BCF/BAF value > 5000 is typically considered bioaccumulative. There is no evidence to suggest this compound meets this criterion. | mdpi.com |
Applications and Materials Science Contributions of Trans 2 Hexadecene
Role as a Building Block in Polymer Science
The utility of an olefin in polymer science is primarily determined by its reactivity in polymerization reactions and its ability to influence the properties of the resulting polymer.
Monomer in Specialty Polymer Synthesis
The polymerization of α-olefins (1-olefins) like 1-hexadecene (B165127) using Ziegler-Natta or metallocene catalysts is a well-established method for producing polyolefins with long alkyl side chains. These polymers exhibit unique thermal and mechanical properties. For instance, high molecular weight poly(1-hexadecene) can be synthesized using specific titanium-based catalysts, resulting in polymers with distinct melting temperatures due to side-chain crystallization.
However, the polymerization of internal olefins such as trans-2-hexadecene with traditional Ziegler-Natta catalysts is significantly more challenging. These catalytic systems generally require the coordination of the olefin to a vacant site on the metal center, followed by insertion into the metal-alkyl bond. uc.edu The steric hindrance around the internal double bond of this compound makes it a much poorer ligand compared to terminal olefins, often inhibiting effective polymerization. uc.edu Consequently, internal olefins are typically not polymerized by these conventional catalysts. uc.edu
Alternative polymerization methods, such as olefin metathesis, could offer a pathway for incorporating internal olefins. Ring-opening metathesis polymerization (ROMP) of cyclic olefins is a powerful technique, and acyclic diene metathesis (ADMET) can polymerize non-cyclic dienes. While not a diene, this compound could potentially be involved in cross-metathesis reactions with other monomers. ichemc.ac.lk Research into inverse vulcanization has also shown that polymers derived from aliphatic internal olefins can exhibit high thermal stability, suggesting another potential, albeit less conventional, route for utilization. rsc.org
The primary challenge remains the lower reactivity of the internal double bond compared to a terminal one. Should polymerization be achieved, the resulting polymer structure would differ from that of poly(1-hexadecene). Instead of a polyethylene (B3416737) backbone with C₁₄ side chains, a polymer of this compound would feature a more complex backbone structure with both methyl and tridecyl side chains at alternating positions, which would profoundly impact its crystallinity, thermal behavior, and mechanical properties.
Cross-linking Agent in Polymer Network Formation
Cross-linking involves the formation of covalent or ionic bonds between polymer chains to create a three-dimensional network. researchgate.net This process enhances mechanical strength, thermal stability, and chemical resistance. Typical chemical cross-linking agents are molecules with at least two reactive functional groups, such as dienes (containing two double bonds) or multifunctional acrylates.
A mono-olefin like this compound, possessing only one double bond, cannot function as a cross-linking agent on its own. It cannot bridge two separate polymer chains. However, if this compound were first incorporated as a comonomer into a polymer backbone, the pendant internal double bond within the chain would represent a potential site for a subsequent cross-linking reaction. mdpi.comgoogle.com This post-polymerization modification could be achieved through various chemical reactions, such as vulcanization with sulfur or by reacting with peroxides, although the reactivity of the sterically hindered internal double bond would still be a limiting factor. mdpi.com This approach allows for the production of thermoplastic elastomers, where a small amount of a diene is often incorporated into a polymer like polyethylene to provide sites for vulcanization. uc.edu
Surface Science and Interfacial Engineering Applications
The long C₁₆ alkyl chain of this compound makes it a molecule of interest for applications where interfacial properties are critical, such as in the development of coatings, lubricants, and surfactants.
Surface Modification and Coating Development
The creation of low-energy surfaces is crucial for applications requiring hydrophobicity, chemical resistance, or anti-fouling properties. This is often achieved by forming self-assembled monolayers (SAMs) on a substrate. Molecules with a long alkyl chain and a suitable headgroup that can bind to a surface are ideal for this purpose. For example, alkyltrichlorosilanes are known to form SAMs on oxide surfaces from solutions like n-hexadecane. utwente.nlacs.org
While this compound itself lacks a traditional headgroup for strong covalent bonding, it can be chemically modified to introduce one. More directly, its physical adsorption or the adsorption of similar long-chain molecules can significantly alter surface properties. Surfaces coated with densely packed, methyl-terminated alkyl chains are highly hydrophobic and oleophobic. The contact angle of water and hexadecane (B31444) are key metrics for characterizing such surfaces. ias.ac.insurfacesciencelab.com The long alkyl chain of this compound is expected to produce highly non-polar surfaces, similar to those formed by its saturated analog, n-hexadecane.
| Surface Type | Probe Liquid | Advancing Contact Angle (θ_A) | Reference |
|---|---|---|---|
| Methyl-Terminated SAM on Gold | Water | ~112° | ias.ac.in |
| Methyl-Terminated SAM on Gold | Hexadecane | ~45° | ias.ac.in |
| Thiophene-Terminated SAM (C12 chain) on Gold | Water | 76° | surfacesciencelab.com |
| Thiophene-Terminated SAM (C12 chain) on Gold | Hexadecane | 34° | surfacesciencelab.com |
Lubricant and Surfactant Design Principles
In the formulation of lubricants and surfactants, long-chain hydrocarbons serve as the fundamental non-polar, or "oil," component. N-hexadecane is a standard model oil used extensively in research to test the efficacy of new surfactant formulations and to study emulsion properties. mdpi.comepfl.ch The key parameter for a surfactant is its ability to lower the interfacial tension (IFT) between the oil and water phases.
This compound, being a C₁₆ hydrocarbon, would behave very similarly to n-hexadecane as an oil phase. Its interaction with surfactants would be governed by the same hydrophobic effects. The presence of a double bond introduces a slight increase in polarizability compared to the fully saturated n-hexadecane, which could lead to minor differences in interfacial tension and surfactant packing at the interface. city.ac.uk Research on the interfacial tension of n-hexadecane with various aqueous phases provides a strong baseline for predicting the behavior of systems involving this compound. mdpi.comepfl.ch For example, the IFT of a pure n-hexadecane/water interface is approximately 52 mN/m, a value that surfactants aim to drastically reduce. epfl.ch
| Aqueous Phase | IFT (mN/m) | Reference |
|---|---|---|
| Pure Water | ~52 | epfl.ch |
| SDS Surfactant Solution (near CMC) | ~10 | epfl.ch |
| AzoTAB Surfactant Solution (trans-isomer dominated) | ~36 | nih.gov |
Integration in Catalytic Systems and Supports
The reactivity of the internal double bond in this compound makes it a potential substrate for various catalytic transformations. While it may not be a catalyst itself, it can be a crucial component in a catalytic system.
This compound can serve as a model substrate for studying the catalytic activity of materials in reactions such as olefin metathesis, isomerization, and hydrocracking. For instance, the metathesis of internal olefins like trans-2-butene is a known industrial process, and catalysts effective for this reaction could be applied to this compound to produce a mixture of shorter and longer chain olefins. researchgate.net This reaction is valuable for converting hydrocarbon streams into more valuable products. Side reactions during the metathesis of terminal olefins, like 1-hexene, can lead to the formation of internal isomers like 2-hexene (B8810679), which then undergo further metathesis. google.com
In the context of petroleum refining and biofuel upgrading, the hydroisomerization of long-chain alkanes like n-hexadecane is a key process for improving fuel properties. Catalytic studies often use n-hexadecane as a model compound. researchgate.net this compound could be an intermediate in such processes or a starting material for similar catalytic studies aimed at producing branched, saturated alkanes.
Furthermore, the long alkyl chain of this compound could be used to functionalize catalyst supports. By attaching molecules with this C₁₆ tail to a support material like silica (B1680970) or a polymer, one could modify the support's solubility and interaction with non-polar reactants, potentially creating phase-separable catalysts or influencing the local environment around the active site.
Ligand Design for Organometallic Catalysis
In organometallic catalysis, ligands play a crucial role in modulating the electronic and steric properties of a metal center, thereby controlling its activity, selectivity, and stability. Alkenes, possessing carbon-carbon π-bonds, can function as ligands by donating electron density from their π-bonding orbital to a vacant d-orbital on the metal. britannica.com This initial donation is often supplemented by back-donation from a filled d-orbital on the metal to the empty π*-antibonding orbital of the alkene, strengthening the metal-alkene bond. britannica.com This fundamental interaction is the basis for the involvement of alkenes in a vast array of catalytic transformations.
A critical distinction must be made between two roles an alkene can play: as a reactive substrate that temporarily coordinates to the metal as a ligand before undergoing transformation, and as a stable, non-reacting ancillary ligand designed to influence the catalyst's performance. For long-chain alkenes such as this compound, their primary role in organometallic catalysis is overwhelmingly that of a substrate. They are key starting materials in industrially significant processes like hydroformylation, hydrogenation, and polymerization. britannica.comd-nb.info In these reactions, the coordination of the alkene's double bond to the catalytic metal center is a mandatory mechanistic step, activating the alkene for subsequent reaction with other species like hydrogen or carbon monoxide. libretexts.orgumb.edu
For instance, the hydroformylation of long-chain alkenes is a major industrial process for producing aldehydes. rsc.orgnih.gov Research has explored the hydroformylation of substrates like 1-hexadecene using water-soluble rhodium catalysts, where the alkene binds to the rhodium center as a key step in the catalytic cycle. researchgate.net However, in this context, the alkene is the molecule being transformed, not a permanent part of the catalyst's coordination sphere designed to direct the reaction of other molecules.
While the principles of organometallic chemistry allow for any alkene to act as a ligand, extensive research has not highlighted this compound as a specifically designed ancillary ligand for controlling catalytic processes. Its utility is well-established as a reactant, where its temporary coordination is a prelude to its own chemical conversion.
Pore-forming Agent in Mesoporous Materials Synthesis
Mesoporous materials, characterized by pores with diameters between 2 and 50 nm, are of significant interest in fields such as catalysis, separation, and drug delivery due to their high surface areas and tunable pore structures. diva-portal.orgmdpi.com The synthesis of these materials, particularly mesoporous silica like MCM-41 and SBA-15, commonly employs a template-directed method where surfactant molecules self-assemble into micelles. diva-portal.orgmadridge.orgscielo.br These micellar aggregates serve as the structural template around which a silica network forms. After the synthesis, the surfactant template is removed, typically by calcination or solvent extraction, leaving behind a porous structure. acs.org
The size of the resulting pores is directly related to the size of the surfactant micelles. To create materials with larger pores, a common strategy involves the use of hydrophobic "swelling agents" or "pore-expanders." nih.govnih.gov These are organic molecules that are solubilized within the hydrophobic core of the micelles, increasing their volume. This expansion of the micellar template leads to correspondingly larger pore diameters in the final mesoporous material. nih.gov
Long-chain hydrocarbons are ideal swelling agents due to their hydrophobicity. Research has demonstrated that adding alkanes such as decane, dodecane, and hexadecane to the synthesis of SBA-15 silica effectively increases its pore size. diva-portal.orgacs.org The effectiveness of the swelling agent is related to its ability to be incorporated into the micelle core. Studies have shown a direct correlation between the chain length of the alkane used as a swelling agent and the final pore diameter of the material. diva-portal.org Furthermore, research into "alkenes-assisted low temperature formation of highly ordered SBA-15" has confirmed that alkenes can also serve this pore-expanding function, yielding materials with large, cylindrical mesopores. diva-portal.org
Given its long, 16-carbon hydrophobic chain, this compound is well-suited to act as a pore-forming (swelling) agent. Its chemical properties are analogous to hexadecane, allowing it to penetrate and expand the hydrophobic interior of surfactant micelles during the synthesis of mesoporous materials. By adjusting the concentration of this compound in the synthesis mixture, it is possible to systematically control the micelle size and, therefore, the pore diameter of the resulting material.
Below is a table compiled from research data on the use of various long-chain alkanes as swelling agents in the synthesis of SBA-15, illustrating the principle that would apply to this compound.
| Swelling Agent | Pore Size (nm) | Particle Morphology | Reference |
|---|---|---|---|
| Hexane | 15.7 | Not Specified | diva-portal.org |
| Nonane | Not Specified | Shortest pores (~150 nm) | diva-portal.org |
| Dodecane | 12.0 | Longer pores (800-1000 nm) | diva-portal.org |
| Heptane | ~18.0 | Sheet morphology | diva-portal.org |
| Decane | ~9.0 | Not Specified | diva-portal.org |
Biological Roles and Ecological Significance of Hexadecenes Non Human Contexts
Occurrence and Metabolism in Plants and Microorganisms
Biosynthetic Pathways in Plant Metabolites
In plants, the synthesis of alkenes like hexadecene is linked to fatty acid metabolism. While specific pathways for trans-2-hexadecene are not extensively detailed, the general route for C16 alkenes involves the modification of palmitic acid (C16:0). The production of volatile compounds, including hexadecenes, often occurs through the lipoxygenase (LOX) and hydroperoxide lyase (HPL) pathways, especially in response to tissue damage. For instance, wounded strawberry fruit, which does not produce detectable C6 aldehydes like trans-2-hexenal (B146799) when intact, initiates their biosynthesis upon injury. nih.gov This process involves an increase in the activity of key enzymes like LOX and HPL, which act on fatty acid precursors such as alpha-linolenic acid to produce volatile aldehydes that can be further metabolized. nih.gov Similar pathways involving the enzymatic breakdown of fatty acids are the presumed origin of longer-chain alkenes like hexadecenes in plant tissues.
Some research has identified 3,7,11,15-tetramethyl-2-hexadecene (B12664868) as a volatile organic compound (VOC) in the leaves of various plants, including certain olive and horse chestnut species. dergipark.org.trmdpi.com In Tecomella undulata, a medicinal plant, GC-MS analysis of leaf extracts also revealed the presence of 3,7,11,15-tetramethyl-2-hexadecene. plantsjournal.com The biosynthesis of these isoprenoid-like alkenes typically follows the methylerythritol phosphate (B84403) (MEP) pathway or the mevalonic acid (MVA) pathway, which are responsible for the synthesis of all isoprenoids in plants. researchgate.net
Role in Microbial Biofilm Formation and Communication
Microbial communities, particularly those involved in the degradation of hydrocarbons, utilize complex interactions, often mediated by biofilms. A biofilm is a complex structure of microbial colonies encased in a self-produced extracellular polymeric substance (EPS) matrix, which facilitates adhesion, communication, and protection. nih.govmdpi.com While direct evidence for this compound's role in biofilm formation is limited, the degradation of its saturated counterpart, hexadecane (B31444), is significantly enhanced by biofilm formation. nih.govwindows.net
Fungal-bacterial biofilms have demonstrated synergistic degradation of hexadecane. nih.gov In these communities, fungal hyphae provide a surface for bacterial attachment and can act as a nutrient source, while bacteria contribute to the EPS matrix that stabilizes the biofilm. nih.govnih.gov Microorganisms that degrade hydrocarbons often produce biosurfactants to emulsify these non-polar substrates, increasing their bioavailability. nih.govmdpi.com For example, Pseudomonas aeruginosa produces rhamnolipids that help solubilize hydrocarbons for biodegradation. nih.gov The degradation of hexadecane by Rhodococcus species involves the production of biosurfactants and the formation of specialized cellular structures to interact with the hydrophobic substrate. mdpi.com Given that alkenes are structurally similar to alkanes, it is plausible that microbial communities employ similar biofilm-based strategies to metabolize this compound, although specific studies are needed.
Ecological Interactions and Chemical Ecology
Semiochemical Roles (e.g., Pheromones, Kairomones) in Insect and Other Invertebrate Systems
Semiochemicals are signaling molecules that mediate interactions between organisms. wikipedia.org Alkenes, including various isomers of hexadecene, can function as pheromones (intraspecific communication) or kairomones (interspecific signals that benefit the receiver). wikipedia.org
Research has identified certain hexadecene derivatives in insect communication. For instance, (Z)-11-hexadecenal and (Z)-9-hexadecenal are well-known sex pheromone components for many moth species. While direct evidence for this compound as a primary pheromone is scarce, the complexity of insect chemical communication suggests potential minor or synergistic roles. The saturated alkane hexadecane has been identified as a putative kairomone from human sweat, attracting black flies (Simulium spp.), which are vectors for onchocerciasis. nih.gov This indicates that C16 hydrocarbons are relevant cues for host-seeking insects.
The table below summarizes examples of related compounds and their semiochemical functions to provide context for the potential roles of hexadecene isomers.
| Compound Class | Specific Compound Example | Role | Organism(s) | Context |
| Alkenals | (E)-2-Hexenal | Kairomone | Phytophagous Insects | Attracts herbivores to host plants. wur.nl |
| Alkenals | (E)-2-Hexenal | Alarm Pheromone | Leptoglossus occidentalis (nymphs) | Signals danger to conspecifics. wur.nl |
| Alkenyl Acetates | trans-2-Hexenyl acetate | Kairomone | Holotrichia parallela | Enhances the trapping effect of sex pheromones. mdpi.com |
| Alkanes | Hexadecane | Kairomone | Simulium spp. (Black flies) | Host-seeking cue from human skin odors. nih.gov |
Antimicrobial and Antifungal Activities in Natural Systems
Plants produce a vast array of volatile organic compounds (VOCs) as a defense mechanism against pathogens. While research often focuses on more abundant VOCs, some studies have indicated the antimicrobial potential of compounds structurally related to this compound.
The related aldehyde, trans-2-hexenal, exhibits potent and well-documented antifungal and antimicrobial activity. medchemexpress.commdpi.com It is effective against postharvest fungal pathogens such as Botrytis cinerea, Penicillium cyclopium, and Geotrichum citri-aurantii. mdpi.comnih.gov It is also active against the storage pest Tribolium castaneum and various storage fungi, suggesting its potential as a grain fumigant. nih.gov Although this compound is an alkene and not an aldehyde, the presence of antimicrobial activity in related long-chain hydrocarbons from natural sources suggests it may contribute to the defensive chemical matrix of the producing organism.
| Source Organism | Compound/Extract Containing Hexadecene Derivative | Target Microorganism | Activity Observed |
| Diaporthe schini | Hexane Extract (contains 3,7,11,15-tetramethyl-2-hexadecene) | Staphylococcus aureus, Klebsiella pneumoniae, Candida krusei | Inhibitory action. researchgate.net |
| Eryngium caeruleum | n-hexane Extract (contains various fatty acids and terpenoids) | Staphylococcus aureus, Staphylococcus epidermidis | Significant antimicrobial effects. nih.gov |
| Catharanthus roseus | Methanolic Leaf Extract (contains t-phytol, a hexadecene derivative) | Escherichia coli, Staphylococcus aureus, Aspergillus flavus | Antimicrobial activity. smujo.id |
Bioremediation Potential and Environmental Microbiology Applications
Bioremediation leverages microorganisms to break down environmental pollutants into less harmful substances. mdpi.com Hydrocarbons, including alkenes like hexadecene, are common pollutants from petroleum spills.
Studies on the anaerobic degradation of hydrocarbons have shown that the position of the double bond is critical. In one study, methanogenic enrichment cultures failed to degrade trans-2-hexene, while complete degradation was observed for 1-hexadecene (B165127). uni-konstanz.de This suggests that a terminal double bond facilitates anaerobic degradation, likely via hydration to a primary alcohol followed by β-oxidation. uni-konstanz.de The internal double bond in this compound may present a greater challenge for anaerobic microbes.
Under aerobic conditions, however, the degradation pathways are more robust. Microorganisms like Pseudomonas, Rhodococcus, and various fungi are known to degrade long-chain alkanes such as hexadecane. mdpi.comresearchgate.netoup.com The typical aerobic pathway begins with the oxidation of a terminal methyl group by a monooxygenase enzyme (like an alkane hydroxylase) to form a primary alcohol. mdpi.comfrontiersin.org This alcohol is then oxidized to an aldehyde and subsequently to a fatty acid, which can enter the β-oxidation cycle. frontiersin.orgmdpi.com
For an alkene like this compound, the degradation could potentially be initiated at the double bond or at the terminal methyl group. The degradation of hexadecane is often facilitated by microbial consortia and biofilm formation, which enhances the bioavailability of the hydrophobic substrate. nih.govresearchgate.net For instance, a cyanobacterium, Phormidium sp., was shown to remove 45% of hexadecane from seawater, a process aided by the production of biosurfactants. omicsonline.orgresearchgate.net Similar mechanisms are expected to be crucial for the bioremediation of this compound in contaminated environments.
| Microorganism/Culture | Substrate(s) | Degradation Conditions | Key Findings & Significance |
| Methanogenic Enrichment Culture | 1-Hexadecene, trans-2-Hexene | Anaerobic | 1-Hexadecene was completely degraded, while trans-2-Hexene was not, indicating the importance of double bond position. uni-konstanz.de |
| Phormidium sp. | Hexadecane, Diesel Oil | Aerobic, Marine | Removed 45% of hexadecane, aided by photosynthetically produced biosurfactants. omicsonline.orgresearchgate.net |
| Pseudomonas aeruginosa | n-Hexadecane | Aerobic/Anaerobic (denitrifying) | Capable of degrading hexadecane under both conditions, producing biosurfactants to aid solubilization. nih.govresearchgate.net |
| Rhodococcus erythropolis | Hexadecane | Aerobic (low temperature) | Demonstrated high degradation (30-40%) even when the substrate was in a solid state (at 10 °C). mdpi.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
